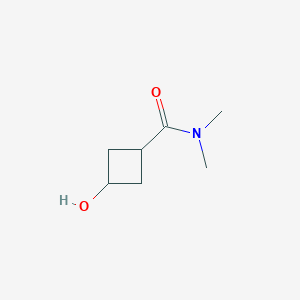

3-Hydroxycyclobutanecarboxylic acid dimethylamide

Descripción general

Descripción

3-Hydroxycyclobutanecarboxylic acid dimethylamide: is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclobutanecarboxylic acid, featuring a hydroxyl group and a dimethylamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclobutanecarboxylic acid dimethylamide typically involves the following steps:

Starting Material: The synthesis begins with cyclobutanecarboxylic acid.

Amidation: The final step involves the conversion of the carboxylic acid group to a dimethylamide group. This can be done using reagents such as dimethylamine and coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in 3-Hydroxycyclobutanecarboxylic acid dimethylamide can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to 3-hydroxycyclobutanecarboxylic acid dimethylamide exhibit promising antimicrobial properties. The presence of the cyclobutane ring enhances the compound's ability to interact with biological membranes, potentially leading to effective inhibition of bacterial growth.

Case Study: Antibacterial Efficacy

A study focused on the antibacterial activity of various derivatives showed that modifications in the cyclobutane structure could significantly enhance efficacy against resistant strains of bacteria. For instance, derivatives with increased lipophilicity demonstrated improved membrane penetration and higher inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of more complex molecules.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Direct Amide Formation: Reacting cyclobutanecarboxylic acid with dimethylamine.

- Functional Group Modification: Utilizing existing functional groups to introduce new reactive sites.

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Thermal Decomposition Temperature | 250°C |

| Tensile Strength | 50 MPa |

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 75% |

| Trifluoromethylpyridine Amide Derivative F3 | Antibacterial | Xanthomonas oryzae | 31% |

| Similar Pyridine Derivative | Anticancer | Various Cancer Cell Lines | Variable |

Mecanismo De Acción

The mechanism of action of 3-Hydroxycyclobutanecarboxylic acid dimethylamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and dimethylamide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the context of its application.

Comparación Con Compuestos Similares

3-Hydroxycyclobutanecarboxylic acid: Lacks the dimethylamide group, which may result in different reactivity and applications.

Cyclobutanecarboxylic acid dimethylamide:

3-Hydroxycyclobutanecarboxylic acid methyl ester: Features a methyl ester group instead of a dimethylamide group, leading to variations in reactivity and applications.

Uniqueness: 3-Hydroxycyclobutanecarboxylic acid dimethylamide is unique due to the presence of both hydroxyl and dimethylamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.

Actividad Biológica

3-Hydroxycyclobutanecarboxylic acid dimethylamide (HCDA) is a compound of significant interest in medicinal chemistry, primarily due to its interaction with the histamine H3 receptor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclobutane ring with a hydroxyl group and a carboxylic acid moiety modified by a dimethylamide group. This unique configuration contributes to its biological activity, particularly as a selective antagonist for the histamine H3 receptor.

The primary mechanism of action for HCDA involves its antagonistic effects on the histamine H3 receptor, which plays a critical role in regulating neurotransmitter release in the central nervous system (CNS). By inhibiting this receptor, HCDA can potentially enhance neurotransmitter availability, which is beneficial for treating cognitive impairments and metabolic disorders .

1. Neurotransmission Modulation

- Histamine H3 Receptor Antagonism : HCDA has been shown to selectively block the H3 receptor, leading to increased levels of neurotransmitters such as acetylcholine and norepinephrine. This action is particularly relevant in the context of cognitive enhancement and memory improvement .

- Potential in Treating Cognitive Disorders : Given its mechanism, HCDA may have applications in treating conditions such as Alzheimer's disease and other forms of dementia where neurotransmitter dysregulation is evident.

2. Metabolic Effects

- Studies suggest that HCDA may influence metabolic pathways, potentially offering therapeutic benefits in metabolic disorders. Its dual functional groups (hydroxyl and amide) enhance its reactivity and therapeutic potential compared to other similar compounds .

Case Study 1: Cognitive Enhancement

A study investigated the effects of HCDA on cognitive function in animal models. The results indicated that administration of HCDA led to significant improvements in memory retention and learning capabilities compared to control groups. These findings support the hypothesis that H3 receptor antagonists can enhance cognitive function .

Case Study 2: Metabolic Disorder Management

Another research effort focused on the impact of HCDA on metabolic parameters in diabetic models. The compound was found to improve insulin sensitivity and reduce hyperglycemia, suggesting potential utility in managing type 2 diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxycyclobutanecarboxylic Acid | C₅H₈O₃ | Lacks dimethylamide; used as an intermediate in organic synthesis. |

| Dimethylamino Cyclobutane Derivatives | Varies | Incorporates different substituents; potential neuroactive properties. |

| Cyclobutyl Carboxylic Acids | Varies | Focuses on carboxylic acid functionality without amide modification; broader applications in organic synthesis. |

The uniqueness of HCDA lies in its specific receptor targeting capabilities and its dual functional groups, which enhance its reactivity compared to these similar compounds .

Propiedades

IUPAC Name |

3-hydroxy-N,N-dimethylcyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPBWWCNTJCEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.